N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

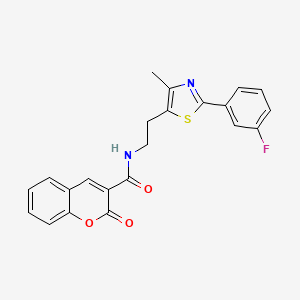

N-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2. The thiazole moiety is linked via an ethyl chain to a coumarin (2-oxo-2H-chromene) carboxamide group.

Properties

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O3S/c1-13-19(29-21(25-13)15-6-4-7-16(23)11-15)9-10-24-20(26)17-12-14-5-2-3-8-18(14)28-22(17)27/h2-8,11-12H,9-10H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJFEYYSCKYSSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-fluorophenyl and 4-methylthiazolyl intermediates, followed by their coupling with the chromene carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

Anticancer Properties

Research has shown that compounds structurally related to N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer activity. For instance, similar thiazole derivatives have demonstrated potent growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reported as high as 86.61% .

Drug Development

Due to its promising biological activities, this compound is being explored in drug development programs aimed at creating novel anticancer agents. The structural features that enhance its bioactivity are being studied for optimization through molecular docking studies and structure-activity relationship (SAR) analyses .

Antimicrobial Studies

Compounds with similar frameworks have also been evaluated for antimicrobial properties. Studies indicate that derivatives can exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

Case Study 1: Anticancer Activity

In a study published in ACS Omega, a series of compounds related to this compound were synthesized and tested against multiple cancer cell lines. The findings indicated a strong correlation between structural modifications and increased cytotoxicity, highlighting the potential for further development into effective cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole-containing compounds revealed that certain derivatives exhibited low minimum inhibitory concentrations (MICs) against bacterial strains, suggesting their viability as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Hypothesized Effects

Key Observations:

- Fluorophenyl vs. Thiophene/Isoxazole : The 3-fluorophenyl group in the target compound likely enhances electron-withdrawing effects and binding affinity compared to the thiophene or isoxazole substituents in analogues from , which may prioritize different electronic interactions .

- Coumarin vs.

- Ethyl Linker vs. Spirocyclic/Piperidine Chains : The ethyl chain in the target compound provides flexibility, whereas spirocyclic or piperidine linkers (e.g., NFOT) could restrict conformational mobility, impacting target selectivity .

Biological Activity

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H24FN3O2S |

| Molecular Weight | 425.5 g/mol |

| CAS Number | 895778-61-7 |

| Structural Formula | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit enzymes or receptors involved in critical metabolic pathways, which can lead to its antimicrobial and anticancer effects. The specific mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, indicating strong inhibitory activity against these targets .

- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties against various pathogens, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL for certain derivatives .

Antimicrobial Studies

Recent studies have evaluated the antimicrobial efficacy of the compound through various methodologies:

- Minimum Inhibitory Concentration (MIC) : The compound displayed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .

- Biofilm Formation Inhibition : Notably, the compound exhibited a strong ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional treatments .

- Hemolytic Activity : The hemolytic activity was found to be low (% lysis ranging from 3.23% to 15.22%), suggesting a favorable safety profile for potential therapeutic use .

Anticancer Studies

The anticancer potential of the compound has also been explored:

- Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that the compound has an IC50 value greater than 60 μM, suggesting low toxicity against normal cells while maintaining efficacy against cancer cell lines .

- Mechanistic Insights : The interaction with key signaling pathways involved in cancer progression is under investigation, with promising results indicating modulation of apoptosis-related proteins .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Synergistic Effects with Other Antimicrobials : In combination studies, this compound has shown synergistic effects when paired with ciprofloxacin and ketoconazole, leading to reduced MICs for these antibiotics .

- In Vivo Efficacy : Animal models treated with the compound demonstrated significant reductions in tumor size and bacterial load, supporting its potential as a dual-action therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.